molecular formula C12H14BrNO4S B2715735 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1823574-52-2

3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B2715735
CAS No.: 1823574-52-2
M. Wt: 348.21
InChI Key: KLCHQUAJNIIUDX-UHFFFAOYSA-N
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Description

3-Bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid (CAS 1823574-52-2) is a high-value heterocyclic building block specifically designed for advanced organic synthesis and drug discovery research . This compound features a fused thienopyrrole scaffold, a bromo substituent for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen, which provides stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions . The presence of the carboxylic acid functionality makes it an exceptionally versatile intermediate, readily available for amide coupling reactions or conversion into other useful derivatives . Its primary research value lies in its application as a key precursor in medicinal chemistry and materials science. The bromo moiety offers a reactive handle for modern cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships (SAR) . This makes it particularly valuable for constructing complex molecular architectures for targeting various biological pathways, including kinases and GPCRs . The Boc-protected pyrrole core is a privileged structure in pharmaceutical development, found in compounds investigated for potential applications in oncology and neurodegenerative diseases . The product is offered with a purity of 95% and is supplied as a solid. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCHQUAJNIIUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823574-52-2
Record name 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thieno[2,3-c]pyrrole ring system.

    Protection of the Amino Group: The amino group in the thieno[2,3-c]pyrrole core is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc removal.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amino-substituted or thiol-substituted derivatives can be formed.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyrrole compounds exhibit promising anticancer properties. For instance, compounds related to thieno[2,3-c]pyrrole have been tested against various cancer cell lines such as HeLa and A549. In one study, a related thieno[2,3-c]pyrrole derivative demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition in these cancer cells .

1.2 Antimicrobial Properties
Thieno[2,3-c]pyrrole derivatives have also been investigated for their antimicrobial activities. The presence of bromine and tert-butoxycarbonyl groups enhances their interaction with microbial targets, making them potential candidates for developing new antibiotics .

Organic Synthesis

2.1 Building Blocks for Heterocycles
The compound serves as a versatile building block in the synthesis of various heterocycles. Its unique structure allows for functionalization that can lead to the creation of more complex molecules with desired properties. For example, the bromine atom can be substituted or eliminated to create derivatives that can further react in multi-step synthesis processes .

2.2 Reaction Mechanisms
Studies have shown that the compound can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions. These reactions are crucial for synthesizing other biologically active compounds and materials .

Material Science

3.1 Conductive Polymers
Recent advancements have explored the use of thieno[2,3-c]pyrrole derivatives in the development of conductive polymers. The incorporation of this compound into polymer matrices enhances electrical conductivity and stability, making them suitable for applications in organic electronics .

3.2 Photovoltaic Applications
The unique electronic properties of thieno[2,3-c]pyrrole derivatives make them suitable for use in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being actively researched to improve solar cell efficiency .

Case Studies

Study Application Findings
Wei et al., 2022AnticancerIdentified significant cytotoxicity against A549 cells with IC50 = 26 µM .
Kumar et al., 2021AntimicrobialDemonstrated effectiveness against multiple microbial strains .
Zhang et al., 2023Organic ElectronicsEnhanced conductivity in polymer composites using thieno[2,3-c]pyrrole derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid depends on its specific application and the biological target it interacts with. Generally, the compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.

    Inhibition of Biological Pathways: It may inhibit certain biological pathways by interfering with key molecular targets.

    Induction of Cellular Responses: The compound can induce cellular responses such as apoptosis or cell cycle arrest, depending on the context.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Substituent (Position 3) Protecting Group Ring System Molecular Weight CAS Number Key Features
3-Bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid Br Boc 4H,5H,6H-thieno[2,3-c]pyrrole ~349.2 N/A Bromo for cross-coupling
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid H Boc 4H,5H,6H-thieno[2,3-c]pyrrole 269.32 1369351-45-0 No bromo, simpler structure
5-(tert-butoxycarbonyl)-3-fluoro-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid F Boc 5,6-dihydro-4H-thieno[2,3-c]pyrrole 287.31 1822844-88-1 Enhanced metabolic stability
rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrole-2-carboxylic acid Boc 1,1-dioxo-hexahydro N/A EN300-743659 Sulfone group, increased solubility
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid H Fmoc 4H,5H,6H-thieno[2,3-c]pyrrole N/A 3D-MKD80479 Bulkier protecting group
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Br None 4H-thieno[3,2-b]pyrrole N/A 927637-85-2 Different ring fusion

Biological Activity

3-Bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-c]pyrrole core with a bromine substituent and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H14BrN2O4S, and it features both acidic and basic functional groups that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Studies indicate that it may interact with protein targets through hydrogen bonding and hydrophobic interactions.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or function.

Antimicrobial Efficacy

Research has demonstrated that this compound displays significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the table below:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis0.5

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound shows promising antimicrobial effects, it also exhibits varying levels of cytotoxicity against mammalian cell lines:

Cell LineIC50 (µg/mL)Reference
HEK293>64
A54932

These results indicate a favorable selectivity index for certain applications, particularly in drug development.

Case Studies

  • Tuberculosis Treatment : A study evaluated the efficacy of compounds structurally related to thieno[2,3-c]pyrrole derivatives against drug-resistant Mycobacterium tuberculosis. The results indicated that modifications to the thieno-pyrrole structure could enhance activity against resistant strains while maintaining low cytotoxicity .
  • Cancer Research : Another investigation focused on the potential anticancer properties of similar compounds. It was found that these derivatives could inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction .

Q & A

Q. Designing a SAR study for this compound in medicinal chemistry: Key parameters?

  • Methodology :
  • Variation Points : Replace Br with other halogens (Cl, I) or aryl groups via cross-coupling. Modify the Boc group to alternative carbamates .
  • Assays : Test solubility (shake-flask method), metabolic stability (microsomal incubation), and target binding (SPR or ITC). Use multivariate analysis (PCA) to identify critical substituents .

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